molecular formula C10H19NO2 B15279892 (1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol

(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol

Cat. No.: B15279892
M. Wt: 185.26 g/mol
InChI Key: ABFOQLOGHOWAJI-BFARCFIYSA-N
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Description

The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” is a complex organic molecule characterized by its unique cyclopentyl and hydroxycyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” typically involves the following steps:

    Formation of the cyclopentylamine intermediate: This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.

    Hydroxylation: The cyclopentylamine intermediate is then hydroxylated using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.

    Coupling Reaction: The hydroxylated intermediate is coupled with another cyclopentylamine derivative under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler compound with a single hydroxyl group.

    Cyclopentylamine: A related compound with an amino group.

    Hydroxycyclopentylamine: A compound with both hydroxyl and amino groups but lacking the second cyclopentyl ring.

Uniqueness

The uniqueness of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” lies in its dual cyclopentyl structure and the presence of both hydroxyl and amino functional groups

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(1R)-2-[[(1S,2S)-2-hydroxycyclopentyl]amino]cyclopentan-1-ol

InChI

InChI=1S/C10H19NO2/c12-9-5-1-3-7(9)11-8-4-2-6-10(8)13/h7-13H,1-6H2/t7-,8?,9-,10+/m0/s1

InChI Key

ABFOQLOGHOWAJI-BFARCFIYSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)NC2CCC[C@H]2O

Canonical SMILES

C1CC(C(C1)O)NC2CCCC2O

Origin of Product

United States

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